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Compound of Interest

Compound Name:
N-cyclohexyl-2-methoxy-N-

methylacetamide

Cat. No.: B7517080

Get Quote

Executive Summary & Chemical Profile
N-cyclohexyl-2-methoxy-N-methylacetamide (referred to herein as N-CMA) is a

functionalized amide characterized by a methoxyacetyl acyl group and an N-methyl-N-

cyclohexyl amine core. Unlike simple aliphatic amides, the inclusion of the

-methoxy ether group introduces a hydrogen-bond acceptor site, altering the molecule's
lipophilicity and potential binding affinity.

Primary Classification: Functionalized Amide / Model Substrate.

Structural Analogs: WS-23 (Cooling Agent), Lacosamide (Anticonvulsant), Valpromide.

Key Application: Substrate for ruthenium-catalyzed hydrogenation (C-N vs. C-O cleavage

studies).

Potential Bioactivity: TRPM8 modulation (Cooling), Sigma-1 receptor affinity.
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7517080#bc-rfq
https://www.benchchem.com/product/b7517080/docs?utm_src=pdf-body#bioactivity-comparison-guide-n-cyclohexyl-2-methoxy-n-methylacetamide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7517080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Significance

Molecular Formula
Low molecular weight, CNS

penetrant potential.

Molecular Weight 185.26 g/mol
Optimal for blood-brain barrier

(BBB) crossing.

LogP (Predicted) ~1.5 - 1.8
Moderate lipophilicity; suitable

for transdermal or oral delivery.

TPSA 29.5 Å²
High membrane permeability

(Rule of 5 compliant).

H-Bond Donors 0

Fully substituted amide;

increased metabolic stability

vs. secondary amides.

Mechanism of Action & SAR Analysis
Structural Homology
N-CMA sits at the intersection of two major bioactive classes:

N-Alkyl Carboxamide Cooling Agents (WS Series): The N-methyl-N-cyclohexyl motif is highly

conserved in TRPM8 agonists.

Functionalized Amino Acids (Lacosamide-like): The 2-methoxyacetamide core mimics the

functionalized amino acid structure of Lacosamide, a sodium channel blocker.

Signaling Pathway: TRPM8 Activation (Hypothetical)
Based on the SAR of WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), the N-alkyl substitution

pattern is critical for TRPM8 binding. The methoxy group in N-CMA replaces the isopropyl/alkyl

chain of standard cooling agents. This likely results in modified potency and altered onset

kinetics due to the polar ether oxygen interacting with the channel pore.
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Figure 1: Hypothetical signaling pathway for N-CMA acting as a TRPM8 modulator, analogous

to WS-23.

Comparative Bioactivity Analysis
This section compares N-CMA against established standards in two potential therapeutic

areas: Cooling/Sensory Modulation and Neuropathic Pain (Anticonvulsant).

Comparison 1: Sensory Modulation (vs. WS-23)
WS-23 is the industry standard for "cooling without menthol taste."
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Feature N-CMA (Target) WS-23 (Standard)
Comparative
Insight

Core Structure
N-Cyclohexyl-N-

Methyl

N-Isopropyl-N,2,3-

Trimethyl

Both possess the

critical N-alkyl amide

pharmacophore.

Acyl Group 2-Methoxyacetyl 2-Isopropylbutyryl

The methoxy group

increases polarity,

potentially reducing

the "lingering" effect

compared to the

hydrophobic isopropyl

group of WS-23.

Predicted Potency Moderate High

Ether oxygen may

reduce hydrophobic

interaction with the

TRPM8 pocket, likely

resulting in a milder

cooling effect.

Solubility High (Water/Alcohol) Moderate

The methoxy group

significantly enhances

aqueous solubility,

making N-CMA easier

to formulate in

hydrogels.

Comparison 2: Metabolic Stability (vs. N-Cyclohexyl-2-
methoxyacetamide)
The non-methylated parent compound (N-cyclohexyl-2-methoxyacetamide) is a known

substrate for catalytic hydrogenation.
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Feature
N-CMA
(Methylated)

Parent (Non-
Methylated)

Stability
Implication

Amide Type Tertiary Secondary

Tertiary amides (N-

CMA) are generally

more resistant to

enzymatic hydrolysis

(amidases) than

secondary amides.

H-Bonding Acceptor Only Donor & Acceptor

Lack of NH donor in

N-CMA increases

BBB permeability by

reducing polar surface

area.

Reactivity
C-N Cleavage

Resistant

C-N Cleavage

Susceptible

In catalytic studies

(Milstein et al.),

tertiary amides require

harsher conditions for

hydrogenation,

implying greater

chemical stability.

Experimental Protocols
A. Synthesis of N-Cyclohexyl-2-methoxy-N-
methylacetamide
Objective: To synthesize high-purity N-CMA for bioassay.

Reagents: Methoxyacetyl chloride (1.0 eq), N-methylcyclohexylamine (1.1 eq), Triethylamine

(1.2 eq), Dichloromethane (DCM).

Preparation: Dissolve N-methylcyclohexylamine (11.3 g, 100 mmol) and Triethylamine (12.1

g, 120 mmol) in anhydrous DCM (150 mL) under

atmosphere. Cool to 0°C.
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Addition: Dropwise add Methoxyacetyl chloride (10.8 g, 100 mmol) over 30 minutes.

Maintain temperature <5°C.

Reaction: Allow warming to room temperature (25°C) and stir for 4 hours. Monitor by TLC

(EtOAc/Hexane 1:1).

Workup: Wash organic layer with 1M HCl (2x), Sat.

(2x), and Brine. Dry over

.

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography if necessary

(Yield typically >85%).

B. TRPM8 Flux Assay (Bioactivity Verification)
Objective: To determine the

of N-CMA for TRPM8 activation.

Cell Line: HEK293 cells stably expressing human TRPM8.

Dye Loading: Incubate cells with Fluo-4 AM (

) for 45 min at 37°C.

Compound Prep: Dissolve N-CMA in DMSO. Prepare serial dilutions (0.1 nM to 100

) in HBSS buffer.

Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).

Baseline: Record fluorescence for 30s.

Injection: Add N-CMA solution.

Response: Monitor fluorescence increase (Ca2+ influx) for 120s.

Control: Use Menthol (
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) as positive control and BCTC as antagonist to verify specificity.

Synthesis:
Methoxyacetyl Cl + Amine

Purification:
Extraction & Silica Column

Assay Prep:
HEK293-TRPM8 + Fluo-4

FLIPR Measurement:
Ca2+ Flux (RFU)

Data Analysis:
Calculate EC50

Click to download full resolution via product page

Figure 2: Workflow for synthesis and bioactivity validation of N-CMA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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